molecular formula C18H16O5 B13661376 6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B13661376
M. Wt: 312.3 g/mol
InChI Key: XRKQNUATMGUYKP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a methoxyphenyl group at position 4 of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 4-methoxyphenol with ethyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride .

Industrial Production Methods

In industrial settings, the synthesis of coumarin derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the mitochondrial pathway and the death receptor pathway. The compound can also inhibit the activity of enzymes involved in oxidative stress, contributing to its antioxidant properties .

Comparison with Similar Compounds

6,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

6,7-dimethoxy-4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)13-9-18(19)23-15-10-17(22-3)16(21-2)8-14(13)15/h4-10H,1-3H3

InChI Key

XRKQNUATMGUYKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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